Cas no 39153-97-4 (3-(2-bromoacetyl)-1H-isochromen-1-one)

3-(2-Bromoacetyl)-1H-isochromen-1-one is a brominated isocoumarin derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features—a reactive α-bromo ketone moiety fused to an isocoumarin scaffold—make it a versatile intermediate for nucleophilic substitution reactions, cyclizations, and cross-coupling methodologies. The compound’s electrophilic bromoacetyl group facilitates selective functionalization, enabling the construction of complex heterocyclic systems. Its stability under controlled conditions ensures reliable handling in synthetic workflows. Researchers value this compound for its role in developing bioactive molecules, particularly in medicinal chemistry, where isocoumarin-based frameworks are explored for their pharmacological properties. Suitable for controlled laboratory use with proper safety precautions.
3-(2-bromoacetyl)-1H-isochromen-1-one structure
39153-97-4 structure
商品名:3-(2-bromoacetyl)-1H-isochromen-1-one
CAS番号:39153-97-4
MF:
メガワット:
MDL:MFCD30342841
CID:4650568
PubChem ID:121218539

3-(2-bromoacetyl)-1H-isochromen-1-one 化学的及び物理的性質

名前と識別子

    • 3-(2-bromoacetyl)-1H-isochromen-1-one
    • MDL: MFCD30342841

3-(2-bromoacetyl)-1H-isochromen-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-305410-1.0g
3-(2-bromoacetyl)-1H-isochromen-1-one
39153-97-4 95.0%
1.0g
$743.0 2025-03-19
Enamine
EN300-305410-0.1g
3-(2-bromoacetyl)-1H-isochromen-1-one
39153-97-4 95.0%
0.1g
$257.0 2025-03-19
Enamine
EN300-305410-0.5g
3-(2-bromoacetyl)-1H-isochromen-1-one
39153-97-4 95.0%
0.5g
$579.0 2025-03-19
Enamine
EN300-305410-10.0g
3-(2-bromoacetyl)-1H-isochromen-1-one
39153-97-4 95.0%
10.0g
$3191.0 2025-03-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01021862-1g
3-(2-Bromoacetyl)-1H-isochromen-1-one
39153-97-4 95%
1g
¥3717.0 2024-04-18
Aaron
AR01B76W-100mg
3-(2-bromoacetyl)-1H-isochromen-1-one
39153-97-4 95%
100mg
$379.00 2025-02-09
Aaron
AR01B76W-5g
3-(2-bromoacetyl)-1H-isochromen-1-one
39153-97-4 95%
5g
$2984.00 2023-12-14
Aaron
AR01B76W-250mg
3-(2-bromoacetyl)-1H-isochromen-1-one
39153-97-4 95%
250mg
$530.00 2025-02-09
Aaron
AR01B76W-2.5g
3-(2-bromoacetyl)-1H-isochromen-1-one
39153-97-4 95%
2.5g
$2025.00 2023-12-14
1PlusChem
1P01B6YK-2.5g
3-(2-bromoacetyl)-1H-isochromen-1-one
39153-97-4 95%
2.5g
$1859.00 2024-05-03

3-(2-bromoacetyl)-1H-isochromen-1-one 関連文献

3-(2-bromoacetyl)-1H-isochromen-1-oneに関する追加情報

3-(2-Bromoacetyl)-1H-isochromen-1-one (CAS 39153-97-4): A Versatile Chemical Building Block for Pharmaceutical and Material Science Applications

The 3-(2-bromoacetyl)-1H-isochromen-1-one (CAS 39153-97-4) is a highly specialized organic compound that has gained significant attention in recent years due to its unique structural features and broad applicability in various scientific fields. This heterocyclic compound, belonging to the isocoumarin family, serves as a crucial intermediate in the synthesis of numerous biologically active molecules and functional materials.

With the molecular formula C11H7BrO3, 3-(2-bromoacetyl)-1H-isochromen-1-one combines the reactivity of a bromoacetyl group with the aromatic stability of an isocoumarin scaffold. This dual functionality makes it particularly valuable for researchers working on drug discovery, medicinal chemistry, and material science applications. The compound's CAS number 39153-97-4 serves as a unique identifier in chemical databases and regulatory documentation.

Recent scientific literature highlights the growing importance of isocoumarin derivatives in addressing current challenges in healthcare and technology. As researchers increasingly focus on targeted drug delivery systems and smart materials, compounds like 3-(2-bromoacetyl)-1H-isochromen-1-one have emerged as valuable tools for molecular design. Its ability to participate in various coupling reactions makes it particularly useful for creating complex molecular architectures.

The synthesis and applications of 3-(2-bromoacetyl)-1H-isochromen-1-one (CAS 39153-97-4) have been the subject of numerous recent studies. Researchers have explored its potential in developing novel anti-inflammatory agents, antimicrobial compounds, and fluorescent probes. The bromoacetyl moiety serves as an excellent electrophilic center for nucleophilic substitution reactions, enabling the construction of diverse molecular frameworks.

In the context of current scientific trends, 3-(2-bromoacetyl)-1H-isochromen-1-one aligns well with the growing demand for multifunctional building blocks in chemical synthesis. Its compatibility with modern green chemistry approaches and catalytic processes makes it particularly attractive for sustainable chemical development. Many researchers are investigating its use in click chemistry applications and bioconjugation strategies.

The physicochemical properties of 3-(2-bromoacetyl)-1H-isochromen-1-one (CAS 39153-97-4) contribute to its versatility. The compound typically appears as a crystalline solid with good stability under standard conditions. Its solubility profile allows for use in various organic solvents, facilitating its incorporation into different synthetic protocols. These characteristics make it particularly valuable for high-throughput screening and combinatorial chemistry applications.

From a commercial perspective, the demand for 3-(2-bromoacetyl)-1H-isochromen-1-one has been steadily increasing, driven by its applications in pharmaceutical research and material science. Suppliers and manufacturers have responded by improving production methods to ensure consistent quality and availability. The compound's CAS number 39153-97-4 serves as a critical reference point for procurement and regulatory compliance.

Recent advancements in heterocyclic chemistry have further highlighted the importance of 3-(2-bromoacetyl)-1H-isochromen-1-one as a synthetic intermediate. Its unique combination of reactivity and stability makes it particularly useful for constructing complex molecular systems with precise control over functionality. This has led to increased interest from researchers working on molecular electronics and advanced materials.

The safety profile and handling requirements for 3-(2-bromoacetyl)-1H-isochromen-1-one (CAS 39153-97-4) are well-documented in scientific literature. While not classified as hazardous under normal laboratory conditions, standard precautions for handling organic compounds should be observed. Proper storage conditions and handling procedures ensure the compound's stability and performance in various applications.

Looking forward, the scientific community continues to explore new applications for 3-(2-bromoacetyl)-1H-isochromen-1-one, particularly in emerging fields such as biomaterials engineering and therapeutic agent development. Its versatility as a chemical building block positions it as a valuable tool for addressing current challenges in healthcare innovation and technological advancement.

In conclusion, 3-(2-bromoacetyl)-1H-isochromen-1-one (CAS 39153-97-4) represents an important compound at the intersection of organic synthesis, pharmaceutical research, and material science. Its unique structural features and reactivity profile continue to inspire innovative applications across multiple scientific disciplines. As research progresses, this compound is likely to play an increasingly significant role in the development of novel solutions to contemporary scientific challenges.

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